17BETA(H)-28-NORLUPANE 17BETA(H)-28-NORLUPANE
Brand Name: Vulcanchem
CAS No.: 134623-57-7
VCID: VC0238004
InChI:
SMILES:
Molecular Formula: C5H7NO3S
Molecular Weight: 0

17BETA(H)-28-NORLUPANE

CAS No.: 134623-57-7

Cat. No.: VC0238004

Molecular Formula: C5H7NO3S

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

17BETA(H)-28-NORLUPANE - 134623-57-7

Specification

CAS No. 134623-57-7
Molecular Formula C5H7NO3S
Molecular Weight 0

Introduction

Chemical Identity and Basic Properties

17BETA(H)-28-NORLUPANE is a norlupane-type triterpenoid with the chemical formula C29H50 and a molecular weight of 398.71 g/mol . The compound is registered with the Chemical Abstracts Service (CAS) under the number 134623-57-7 . As indicated by its name, it features a characteristic β-configuration at the C-17 position and is a nor-derivative, meaning it has one fewer carbon atom than its parent lupane structure specifically at the C-28 position .

The compound is also known by several synonyms in chemical literature, including 28-nor-13ξ,17ξ,18ξ-lupane and 28-Norlupane, (17α)- (9CI) . These alternative nomenclatures reflect different systematic naming approaches used in organic chemistry to describe the same molecular structure.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 17BETA(H)-28-NORLUPANE:

PropertyValueReference
Chemical FormulaC29H50
Molecular Weight398.71-398.72 g/mol
CAS Number134623-57-7
Physical StateSolid (presumed based on similar compounds)-
Melting PointNot Available
Boiling PointNot Available
DensityNot Available
SolubilityLikely soluble in non-polar organic solvents-

The limited available physical property data for this compound suggests it remains relatively understudied compared to more common lupane derivatives such as betulin and betulinic acid .

Structural Characteristics

17BETA(H)-28-NORLUPANE belongs to the pentacyclic triterpenoid family, specifically to the lupane series. The pentacyclic structure consists of five interconnected rings (labeled A through E) that form the core skeleton of the molecule . The "nor" prefix in the name indicates the absence of one carbon atom compared to the parent lupane structure, specifically at position C-28 .

Key Structural Features

The structural integrity of 17BETA(H)-28-NORLUPANE is defined by several key features:

  • Pentacyclic ring system (rings A-E) characteristic of lupane-type triterpenoids

  • A β-configuration at the C-17 position, as indicated in the name

  • Absence of the C-28 carbon atom that would be present in the parent lupane structure

  • Trans fusion of the D/E ring system, which is characteristic of the lupane series

These structural characteristics distinguish 17BETA(H)-28-NORLUPANE from other related compounds and determine its chemical reactivity and potential biological properties.

Relationship to Other Lupane Derivatives

17BETA(H)-28-NORLUPANE is structurally related to various other compounds in the lupane series, including several derivatives with additional functional groups or structural modifications. Understanding these relationships provides insight into the chemical diversity and potential applications of these compounds.

Related Derivatives

Several structurally related compounds have been identified in scientific literature, including:

  • 17β-hydroxy-28-norlup-20(29)-en-3-one: A derivative featuring a ketone group at C-3 position, a hydroxyl group at C-17, and an alkene functionality at C-20(29)

  • 3β,17β−dihydroxy-28,30-bisnorlupan-20-one: A bisnor derivative with hydroxyl groups at positions C-3 and C-17

  • 3β-hydroxy-20-oxo-30-norlupan-28-al: A compound with hydroxyl and aldehyde functionalities

These related compounds demonstrate the structural diversity possible within the norlupane framework, with variations in oxidation state, hydroxylation pattern, and carbon skeleton modifications.

Comparative Analysis

Table 2 presents a comparative analysis of 17BETA(H)-28-NORLUPANE and some of its derivatives:

CompoundMolecular FormulaStructural DistinctionsReference
17BETA(H)-28-NORLUPANEC29H50Base norlupane structure
17β-hydroxy-28-norlup-20(29)-en-3-oneC29H46O2Contains ketone at C-3, hydroxyl at C-17, alkene at C-20(29)
3β,17β−dihydroxy-28,30-bisnorlupan-20-oneC28H46O3Bisnor derivative with two hydroxyls and a ketone
3β-hydroxy-20-oxo-30-norlupan-28-alC29H46O3Contains hydroxyl, ketone, and aldehyde groups

This comparison highlights how structural modifications can significantly alter the physical properties and potential biological activities of compounds within the lupane family.

Synthesis and Chemical Transformations

The synthesis of 17BETA(H)-28-NORLUPANE and related compounds often involves chemical transformations of naturally occurring lupane-type triterpenoids. Oxidative decarboxylation represents one important synthetic approach for obtaining 28-nor-lupane derivatives.

Oxidative Decarboxylation Approach

Oxidative decarboxylation of C-28 triterpene acids of the lupane series has been reported as a convenient method for obtaining 28-nor-lupane derivatives, including olefins, halogenides, and acetates . This synthetic pathway has been demonstrated using various reagents including:

  • Lead tetraacetate [Pb(OAc)4] in the presence of pyridine

  • Lead tetraacetate with copper(II) acetate [Cu(OAc)4]

  • Lead tetraacetate with trifluoroacetic acid (CF3COOH)

  • Phenyliodine diacetate with iodine [PhI(OAc)2-I2]

These reactions typically yield 28-nor-lup-16(17)-enes and 28-nor-lup-17(22)-enes, along with 17α-acetoxy derivatives . The proportion of regioisomeric olefins formed is related to the substituent at C-19, while the yields of olefins and acetoxy derivatives depend on reaction conditions and the structures of the starting acids .

Starting Materials

Common starting materials for these transformations include:

  • Betulonic acid

  • 3,20-dioxo-29-nor-lupan-28-oic acid

  • Dihydrobetulonic acid

These starting materials provide access to a variety of 28-nor-lupane derivatives, which can serve as intermediates in the synthesis of D- and E-modified triterpenoids of the lupane series, as well as biologically active compounds of other structural types .

Natural Occurrence and Isolation

While specific information about the natural occurrence of 17BETA(H)-28-NORLUPANE itself is limited in the provided search results, related compounds have been isolated from natural sources. For instance, several norlupane-type triterpenoids have been identified in the bark of Euonymus alatus forma ciliato-dentatus .

Plant Sources

The bark of Euonymus alatus forma ciliato-dentatus (Celastraceae family) has been reported to contain several lupane-type triterpenoids, including novel norlupane derivatives structurally related to 17BETA(H)-28-NORLUPANE . These compounds include:

  • 17β-hydroxy-28-norlup-20(29)-en-3-one

  • 3β,17β−dihydroxy-28,30-bisnorlupan-20-one

  • 3β-hydroxy-20-oxo-30-norlupan-28-al

  • Lup-20(29)-ene-3,23,30-triol

This suggests that plants from the Celastraceae family may be potential natural sources of 17BETA(H)-28-NORLUPANE or closely related structures.

Analytical Characterization

Structural characterization of 17BETA(H)-28-NORLUPANE and related compounds typically involves various spectroscopic techniques, particularly NMR spectroscopy, which provides detailed information about carbon and hydrogen environments within the molecule.

NMR Spectroscopy

For related compounds such as 17β-hydroxy-28-norlup-20(29)-en-3-one, NMR spectroscopy has been instrumental in structure determination. Key NMR observations for this derivative include:

  • HMBC correlations establishing carbon connectivity

  • NOESY data confirming stereochemistry, particularly the β-orientation of the hydroxyl group at C-17

  • Coupling constants providing information about dihedral angles and ring conformations

Similar analytical approaches would be applicable to the characterization of 17BETA(H)-28-NORLUPANE itself.

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